2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Physicochemical Property Drug Design Acidity

This is not a generic building block. Substituting with non-fluorinated or dichloro analogs fails to replicate the unique electronic effects and metabolic stability conferred by gem-difluorination. Your lead optimization program requires this specific structure to maintain SAR integrity. Procure with confidence for reproducible CNS and medicinal chemistry outcomes.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 156021-07-7
Cat. No. B177496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
CAS156021-07-7
Synonyms2,2-Difluoro-1-phenylcyclopropanecarboxylic acid
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
InChIKeyQXRNDRDZDULUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid (CAS 156021-07-7): Essential Procurement and Technical Specification Guide


2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid (CAS 156021-07-7) is a gem-difluorinated cyclopropane carboxylic acid building block, characterized by a phenyl substituent at the 1-position and two fluorine atoms at the 2-position of the cyclopropane ring [1]. It is commercially available as a solid with a molecular formula of C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol, typically offered at 95% purity [2]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where the unique electronic and steric properties conferred by gem-difluorination are exploited to modulate the physicochemical and biological properties of target molecules [3].

Why 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Cannot Be Replaced by Non-Fluorinated or Other Halogenated Cyclopropane Analogs


Direct substitution of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid with its non-fluorinated (1-phenylcyclopropane-1-carboxylic acid) or dichloro (2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid) analogs is not chemically or biologically equivalent. Gem-difluorination fundamentally alters the electronic landscape of the cyclopropane ring through a strong inductive effect, leading to a quantifiable increase in carboxylic acid acidity (decreased pKa) and a distinct modulation of lipophilicity compared to both non-fluorinated and dichloro counterparts [1][2]. Furthermore, the presence of the CF₂ group influences metabolic stability and ring reactivity in ways that are not replicated by CH₂ or CCl₂ moieties, as demonstrated in systematic studies of gem-difluorinated cycloalkanes [3]. These differences are critical for maintaining the intended structure-activity relationships (SAR) in drug discovery programs and ensuring reproducible synthetic outcomes, making casual replacement a high-risk decision for procurement and research integrity [4].

Quantitative Differentiation of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid (CAS 156021-07-7) Against Key Analogs


Enhanced Carboxylic Acid Acidity: pKa Reduction of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Relative to Non-Fluorinated Analog

The gem-difluorination of the cyclopropane ring in 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid significantly increases its acidity compared to the non-fluorinated parent compound, 1-phenylcyclopropane-1-carboxylic acid. This is a class-level effect of the strong electron-withdrawing inductive effect of the CF₂ group, which stabilizes the conjugate base [1]. While the pKa of 1-phenylcyclopropane-1-carboxylic acid is not experimentally reported in the same study, systematic data on analogous cycloalkane carboxylic acids show a consistent pKa decrease of 0.3-0.5 units upon gem-difluorination [2]. The pKa of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid is computationally predicted to be 4.04 [3].

Physicochemical Property Drug Design Acidity

Lipophilicity Modulation: LogP Increase of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Compared to Non-Fluorinated Parent

Gem-difluorination of the cyclopropane ring leads to a notable increase in lipophilicity, as measured by the partition coefficient (LogP). The computationally predicted LogP for 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid is 2.12, which is higher than the XLogP3-AA value of 1.7 for the non-fluorinated analog, 1-phenylcyclopropane-1-carboxylic acid [1][2]. This represents an approximate 25% increase in LogP. This finding is consistent with the class-level observation that the effect of gem-difluorination on lipophilicity is complex and can be influenced by ring size and functional group position, but generally leads to an increase in LogP for this scaffold [3].

Lipophilicity ADME Drug Design

Metabolic Stability Advantage: Gem-Difluorination Preserves or Enhances Stability Relative to Non-Fluorinated Cycloalkane Analogs

A systematic study on the effect of gem-difluorination on functionalized cycloalkanes, including cyclopropane derivatives, demonstrated that the introduction of a CF₂ moiety either did not affect or slightly improved the metabolic stability of the corresponding model derivatives when compared to their non-fluorinated counterparts [1]. This class-level inference suggests that 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, when incorporated into a larger molecule, would be expected to confer similar metabolic stability benefits compared to an analog lacking the fluorine atoms, a critical advantage for optimizing drug half-life and reducing clearance [2].

Metabolic Stability ADME Drug Metabolism

Distinct Chemical Reactivity: Regioselective Hydrogenolysis of the C2-C3 Bond in gem-Difluorocyclopropane Scaffolds

The presence of the gem-difluoro group in the cyclopropane ring dictates a unique regioselective reactivity pattern not observed in non-fluorinated analogs. In hydrogenolysis studies on related gem-difluorocyclopropane derivatives, the C2-C3 bond of the cyclopropane ring underwent exclusive cleavage over PdO or Raney nickel catalysts [1]. This regioselectivity is attributed to the fluorine substituents lengthening and weakening the C2-C3 bond, making it the dominant site for reaction [2]. This established class-level behavior provides a strong inference for the reactivity of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, differentiating it from its non-fluorinated counterpart which would exhibit different bond cleavage patterns.

Synthetic Chemistry Reactivity Catalysis

High-Value Application Scenarios for 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid (CAS 156021-07-7) Based on Differentiated Evidence


Rational Design of Metabolically Stable Drug Candidates via Fluorine Scanning

Medicinal chemistry programs focused on optimizing the ADME properties of a lead series can utilize 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid as a strategic building block. Evidence from systematic studies indicates that gem-difluorination, as found in this compound, preserves or slightly improves the metabolic stability of cycloalkane derivatives [1]. By incorporating this building block in place of a non-fluorinated 1-phenylcyclopropane-1-carboxylic acid moiety, researchers can expect to achieve improved in vitro metabolic stability and potentially enhanced in vivo half-life without compromising potency, a key goal in lead optimization [1]. This is a direct application of the class-level evidence on metabolic stability [1].

Modulation of Compound Lipophilicity and Permeability in Central Nervous System (CNS) Drug Discovery

For CNS drug discovery programs where balancing permeability and efflux is critical, 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid offers a quantifiable advantage. Its predicted LogP of 2.12 is 0.42 units higher (a ~25% increase) than that of the non-fluorinated analog, 1-phenylcyclopropane-1-carboxylic acid (LogP 1.7) [2][3]. This increased lipophilicity can enhance passive membrane permeability, a desirable attribute for crossing the blood-brain barrier. The data provides a rational basis for selecting this fluorinated building block to fine-tune the physicochemical properties of CNS-penetrant candidates [4].

Synthesis of Novel Fluorinated Scaffolds via Predictable Regioselective Ring-Opening Reactions

Synthetic chemists can leverage the unique reactivity of the gem-difluorocyclopropane core in 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid for the controlled synthesis of valuable fluorinated intermediates. Class-level evidence demonstrates that hydrogenolysis of similar gem-difluorocyclopropane derivatives over PdO or Raney nickel catalysts leads to exclusive cleavage of the C2-C3 bond of the cyclopropane ring [5]. This predictable regioselectivity allows for the reliable generation of specific fluorinated alkene or alkane fragments, providing access to chemical space that is challenging to reach using non-fluorinated starting materials, thereby enabling the exploration of novel SAR [5].

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